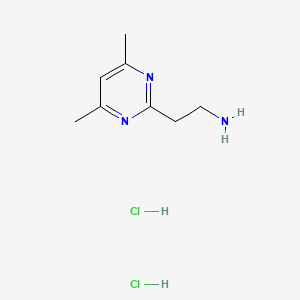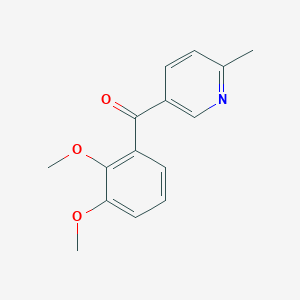
5-(2,3-Dimethoxybenzoyl)-2-methylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of “2-Chloro-5-(2,3-dimethoxybenzoyl)pyridine” was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-Chloro-5-(2,3-dimethoxybenzoyl)pyridine” has a molecular weight of 277.71 .Aplicaciones Científicas De Investigación
Antioxidant and Antibacterial Applications
5-(2,3-Dimethoxybenzoyl)-2-methylpyridine: and its derivatives have been studied for their antioxidant properties, which are crucial in combating oxidative stress in biological systems . These compounds can scavenge free radicals, thereby protecting cells from damage. Additionally, they exhibit antibacterial activity , offering potential use in developing new antimicrobial agents that could be effective against both gram-positive and gram-negative bacteria .
Medical Applications
In the medical field, benzamide compounds, which include structures similar to 5-(2,3-Dimethoxybenzoyl)-2-methylpyridine, have been utilized in various therapeutic areas. They have shown potential in the treatment of cancer , acting as anti-tumor agents. Moreover, they have applications in managing hypercholesterolemia and are components of drugs like sorafenib and lipitor .
Industrial Applications
The industrial sector benefits from the chemical properties of benzamides for applications in the plastic and rubber industry , as well as the paper industry . The versatility of these compounds allows for their use in manufacturing processes and as intermediates in the synthesis of more complex materials .
Agricultural Applications
In agriculture, benzamide derivatives are explored for their potential use as growth inhibitors for certain bacteria, which could translate into new types of pesticides or soil treatments that help control bacterial populations without harming crops or the environment .
Environmental Science Applications
The study of benzamides, including 5-(2,3-Dimethoxybenzoyl)-2-methylpyridine, contributes to environmental science by providing insights into the degradation of pollutants . Their reactivity with various environmental factors can help in understanding the breakdown of hazardous substances and in developing methods to mitigate pollution .
Material Science Applications
In material science, the compound’s derivatives are used to synthesize substances with specific properties. They serve as building blocks in creating new materials with desired characteristics, such as increased durability or enhanced electrical conductivity .
Direcciones Futuras
The future directions for the study of “5-(2,3-Dimethoxybenzoyl)-2-methylpyridine” could include further exploration of its synthesis, characterization, and potential applications. For instance, conducting in vivo biochemical tests of effective amides can lead to research in different fields of application .
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-11(9-16-10)14(17)12-5-4-6-13(18-2)15(12)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOUVYMYNMLONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethoxybenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




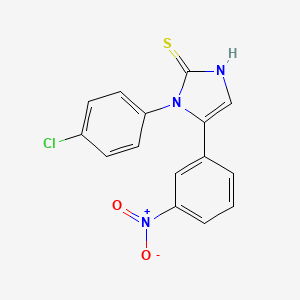
![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)
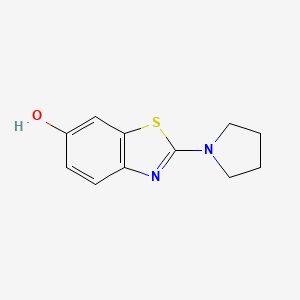
![methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1452910.png)
![5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452911.png)
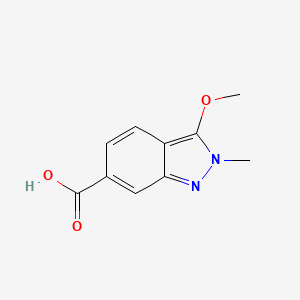
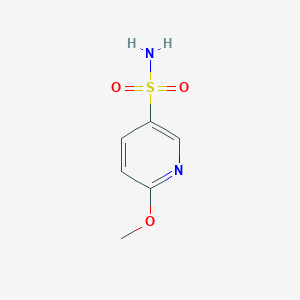
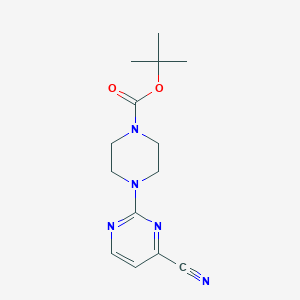
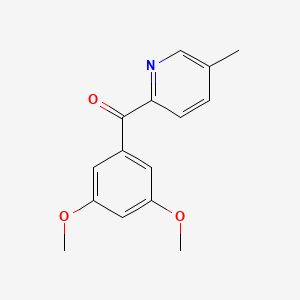
![3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride](/img/structure/B1452919.png)
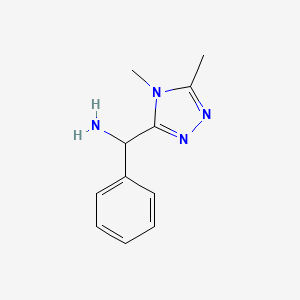
![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)
